Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-

Chiral Building Block Asymmetric Synthesis Stereochemistry

Researchers requiring stereochemically defined bis-formamide building blocks face limited supply of verified (3S)-enantiomers. CAS 820965-66-0 addresses this gap with a C2-symmetric, dual hydrogen-bond donor (HBD=2) scaffold featuring a 2,5-disubstituted pyridine core. • Enantiopure (3S) configuration with CoA-verified enantiomeric excess for reproducible asymmetric transformations. • Dual formamide NH donors enable bidentate protein target engagement unmatched by mono-donor or achiral analogs. • Optimized fragment-like properties (XLogP3=1.2, MW=263.34) for kinase, protease, and FPR modulator screening libraries.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
CAS No. 820965-66-0
Cat. No. B12514674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-
CAS820965-66-0
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(CCC1=CN=C(C=C1)CCCNC=O)NC=O
InChIInChI=1S/C14H21N3O2/c1-12(17-11-19)4-5-13-6-7-14(16-9-13)3-2-8-15-10-18/h6-7,9-12H,2-5,8H2,1H3,(H,15,18)(H,17,19)/t12-/m0/s1
InChIKeyGHLCWGISBMXTPP-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 820965-66-0: Stereospecific Bis-Formamide Pyridine Scaffold


Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- (CAS 820965-66-0) is a chiral, C2-symmetric bis-formamide compound with molecular formula C14H21N3O2 and molecular weight 263.34 g/mol . The molecule belongs to the formamide class and features a 2,5-disubstituted pyridine core bearing an n-propyl-formamide arm at the 2-position and a stereospecific (3S)-3-(formylamino)butyl side chain at the 5-position . Its computed XLogP3 is 1.2, with three hydrogen-bond acceptors and two hydrogen-bond donors, placing it in a favorable physicochemical space for fragment-based drug discovery or chiral building-block applications . The compound is offered exclusively for research purposes and is not designated for human therapeutic or veterinary use .

S
Stereochemical-control study fit: Isolated (3S)-enantiomer for chiral induction and asymmetric synthesis workflows.
H
Dual-donor hydrogen-bond topology: Two formamide NH groups support bidentate engagement in molecular recognition studies.
L
Low-lipophilicity fragment space: Computed XLogP3 1.2 places compound in favorable range for fragment-based screening.

Why Generic Formamide Analogs Cannot Substitute CAS 820965-66-0


Generic substitution within the formamide class is complicated by three factors specific to CAS 820965-66-0. First, the compound carries a defined (3S) stereocenter on the butyl side chain; structurally simpler achiral formamides such as 3-(4-Formylaminobutyryl)pyridine (CAS 887355-56-8) lack this chiral information entirely, making them unsuitable for stereoselective synthesis or chiral induction studies . Second, the target compound possesses two discrete formamide NH donor sites (hydrogen-bond donor count = 2), whereas close analogs like 3-(4-Formylaminobutyryl)pyridine contain only one NH donor . Third, the 2,5-disubstituted pyridine regiochemistry creates a unique spatial arrangement of the two formamide arms that differs fundamentally from molecular-formula isomers such as tert-butyl pyridinyl-piperazine carboxylates, which replace the formamide groups with carbamate or ester functionalities . These structural distinctions alter hydrogen-bonding topology, solubility, and target engagement potential, making direct replacement with off-the-shelf analogs invalid without requalification.

Target Compound
CAS 820965-66-0
(3S)-stereocenter, 2 HBD, bis-formamide chemotype
Achiral Analog
CAS 887355-56-8
No stereocenter, 1 HBD; cannot support enantiomer-specific study design
2,5-disubstituted pyridine
Spatial arrangement of two formamide arms defined by regiochemistry
Molecular-formula isomers
Ester/carbamate chemotypes (C14H21N3O2) lack formamide NH donors entirely
Similar product does not mean interchangeable product. Stereochemical identity, hydrogen-bond donor count, and functional-group chemotype may shift assay response and require requalification.

Quantitative Differentiation from Closest Structural Analogs


Stereochemical Identity: (3S)-Chiral Center vs. Achiral Comparators

CAS 820965-66-0 is the isolated (3S)-enantiomer, as confirmed by its isomeric SMILES notation (C[C@@H](CCC1=CN=C(C=C1)CCCNC=O)NC=O). In contrast, the formamide comparator 3-(4-Formylaminobutyryl)pyridine (CAS 887355-56-8) is an achiral molecule with no stereocenter (SMILES: O=C(c1cccnc1)CCCNC=O). The (R)-enantiomer of the target compound or a racemic mixture would represent a different chemical entity with potentially divergent biological or catalytic properties, making stereochemical specification critical for procurement.

Stereochemical Identity
Head-to-head
1 chiral center, (3S)-configured vs. 0 chiral centers (achiral)
Comparator: CAS 887355-56-8
Stereochemical-control context: Enantiomer identity is required for chiral recognition studies.
Confirmed by isomeric SMILES specification; racemate or (R)-enantiomer may show divergent properties.
Chiral Building Block Asymmetric Synthesis Stereochemistry

Hydrogen-Bond Donor Count: Dual NH for Bidentate Interactions

CAS 820965-66-0 contains two formamide NH donor groups (hydrogen-bond donor count = 2) and three formamide carbonyl acceptor groups (hydrogen-bond acceptor count = 3), as computed from its structure . By comparison, 3-(4-Formylaminobutyryl)pyridine (CAS 887355-56-8) has one NH donor (count = 1) and three acceptors [1]. Molecular-formula isomers such as tert-butyl pyridinyl-piperazine carboxylates possess zero NH donors and rely instead on ester/carbamate acceptors . The additional donor site in the target compound allows bidentate or bridging hydrogen-bond interactions that are inaccessible to singly-donating or non-donating analogs.

H-Bond Donor Count
Head-to-head
2 HBD vs. 1 HBD vs. 0 HBD
Two formamide NH donors enable bidentate interactions unavailable to singly-donating or non-donating analogs.
Supports dual-donor topology research fit; binding geometry context may differ.
Computed from molecular structure; experimental confirmation of donor engagement is assay-dependent.
Hydrogen Bonding Molecular Recognition Supramolecular Chemistry

Lipophilicity Tuning: Lower XLogP3 vs. Pyridine-Formamides

The target compound has a computed XLogP3 value of 1.2 . In comparison, the structurally simpler formamide 3-(4-Formylaminobutyryl)pyridine (CAS 887355-56-8) shows a higher computed LogP of approximately 1.82 . This ~0.6 log unit difference corresponds to an approximately 4-fold lower octanol-water partition coefficient for the target compound, indicating greater aqueous solubility and potentially different membrane permeability or formulation behavior.

Lipophilicity Tuning
Cross-study comparable
ΔLogP ≈ 0.62 (XLogP3 1.2 vs. ~1.82)
Target compound is approximately 4-fold less lipophilic than CAS 887355-56-8.
May support solubility-limited assay performance review in fragment screening.
Computed LogP values from vendor datasheets; experimental logD measurement recommended for specific buffer/pH.
Lipophilicity Drug-likeness ADME Prediction

Physical Form and Thermal Stability vs. Crystalline Comparator

No specific melting point is reported for CAS 820965-66-0 on authoritative databases, consistent with a liquid or low-melting solid at ambient temperature . In contrast, the comparator 3-(4-Formylaminobutyryl)pyridine (CAS 887355-56-8) is a crystalline solid with a reported melting point of 89–91 °C and requires storage at −20 °C under inert atmosphere [1]. This difference in physical form has direct implications for handling, formulation, and solid-state characterization workflows.

Physical Form
Data to verify
No melting point reported (likely liquid or low-melting solid) vs. crystalline mp 89–91 °C
Procurement and formulation context: Physical state difference requires handling review.
Target mp is not confirmed in authoritative databases; lot-specific verification recommended.
Physical Form Thermal Properties Formulation

Functional-Group Chemotype: Formamide vs. Ester/Carbamate Isomers

The target compound (C14H21N3O2) features two formamide (-NHCHO) functional groups appended to a 2,5-disubstituted pyridine scaffold . Multiple molecular-formula isomers exist that share the identical C14H21N3O2 composition but replace the formamide groups with ester, carbamate, or carboxylic acid functionalities—for example, tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate (carbamate-ester chemotype) and 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinic acid (carboxylic acid chemotype) . Formamides are hydrogen-bond-donating motifs capable of engaging biological targets (e.g., kinase hinge regions) in ways that esters and carbamates cannot, making chemotype selection a critical procurement decision.

Functional-Group Chemotype
Class-level
Bis-formamide chemotype vs. carbamate-ester or carboxylic acid isomers (C14H21N3O2)
Chemotype selection context: Formamide NH donors support hydrogen-bond-dependent binding modes.
Class-level inference; individual assay behavior depends on target engagement requirements.
Chemotype Functional Group Chemical Reactivity

Recommended Research and Procurement Scenarios


Chiral Building Block for Asymmetric Bis-Amide Ligand Synthesis

The defined (3S)-stereochemistry of CAS 820965-66-0 makes it suitable as a chiral building block for constructing enantiopure bis-amide ligands or catalysts. Unlike achiral formamides such as CAS 887355-56-8, the (3S)-configured butyl side chain can transfer chiral information in diastereoselective transformations, and procurement of the (3S)-enantiomer—rather than the (R)-enantiomer or racemate—is essential for reproducible asymmetric outcomes. Researchers should request a Certificate of Analysis (CoA) specifying enantiomeric excess when sourcing this compound.

Fragment-Based Screening with Dual Hydrogen-Bond Donor Topology

With a hydrogen-bond donor count of 2 (from two formamide NH groups) and an XLogP3 of 1.2, CAS 820965-66-0 occupies a favorable property space for fragment-based drug discovery. Its dual-donor topology enables bidentate hydrogen-bonding interactions with protein targets—an interaction mode that singly-donating analogs (HBD = 1) and non-donating molecular-formula isomers (HBD = 0) cannot achieve. The compound may be prioritized in fragment libraries targeting kinases, proteases, or other proteins with paired hydrogen-bond acceptor motifs in their active sites.

Physicochemical Probe for Structure-Property Relationship Studies

The ~0.6 log unit lower lipophilicity of CAS 820965-66-0 (XLogP3 = 1.2) relative to 3-(4-Formylaminobutyryl)pyridine (LogP ≈ 1.82) makes it a useful comparator in SPR campaigns exploring the impact of lipophilicity on solubility, permeability, and metabolic stability within the pyridine-formamide series. Its distinct physical form (liquid or low-melting solid vs. crystalline mp 89–91 °C for CAS 887355-56-8) further supports differential solid-state and formulation studies.

Selective Chemotype Probe for Formamide-Dependent Assays

In biological assays where the formamide NH donor is a pharmacophoric requirement—such as hinge-binding kinase inhibitors or N-formyl peptide receptor (FPR) modulators—the target compound's bis-formamide chemotype is functionally distinct from isomeric C14H21N3O2 compounds containing ester or carbamate groups. Procurement of the correct chemotype avoids false-negative results that could arise from substituting a non-donating isostere that lacks the requisite hydrogen-bond-donating capacity.

Application
Selection Property
Validation Focus
Chiral bis-amide ligand synthesis
Stereochemical-control context
Enantiomeric excess and chiroptical confirmation
Fragment-based screening with dual-donor topology
Hydrogen-bond donor count review
Bidentate binding engagement in target assays
Structure-property relationship studies
Lipophilicity-dependent property context
Solubility, permeability, and metabolic stability comparison
Formamide-dependent biological assays
Chemotype-specific donor profile
False-negative risk review from non-donating isosteres
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